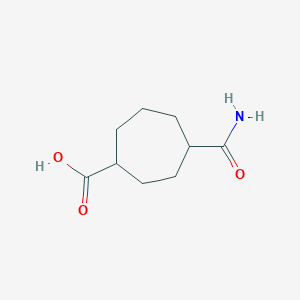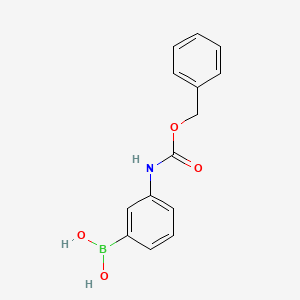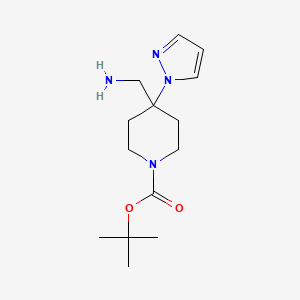
tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the pyrazole ring and the piperidine moiety in the structure suggests potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction with hydrazine and a 1,3-dicarbonyl compound.
Aminomethylation: The aminomethyl group is added through a Mannich reaction, involving formaldehyde and a secondary amine.
Carboxylation: The tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can target the pyrazole ring or the piperidine ring, leading to the formation of dihydropyrazole or piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the pyrazole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce secondary amines or alcohols.
科学研究应用
Chemistry
In chemistry, tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. The presence of the pyrazole and piperidine rings suggests activity against certain biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting neurological disorders, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the pyrazole ring, which may result in different biological activity.
4-(Aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate: Lacks the tert-butyl group, potentially affecting its pharmacokinetic properties.
Tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate: Lacks the aminomethyl group, which may influence its reactivity and biological activity.
Uniqueness
Tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is unique due to the combination of the tert-butyl ester, aminomethyl group, and pyrazole ring within the piperidine scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C14H24N4O2 |
|---|---|
分子量 |
280.37 g/mol |
IUPAC 名称 |
tert-butyl 4-(aminomethyl)-4-pyrazol-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N4O2/c1-13(2,3)20-12(19)17-9-5-14(11-15,6-10-17)18-8-4-7-16-18/h4,7-8H,5-6,9-11,15H2,1-3H3 |
InChI 键 |
XCCRVKXARJVWKQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)N2C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


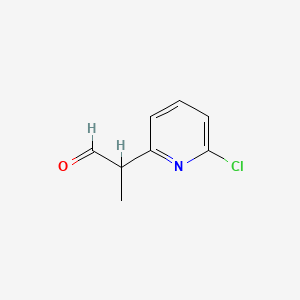
![2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B15302129.png)
![Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B15302132.png)
![2-[(1z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15302137.png)
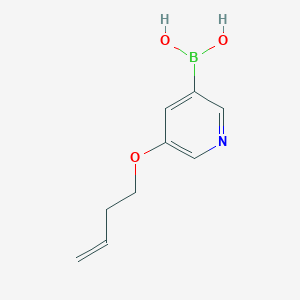
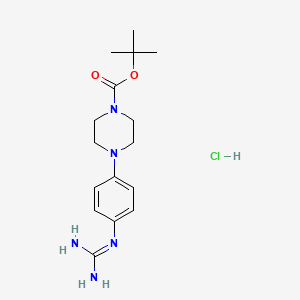
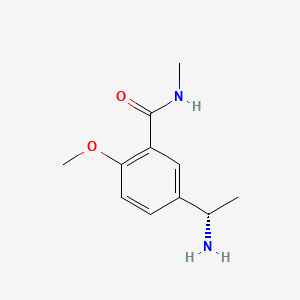
![2-Chloro-N-(1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)acetamide](/img/structure/B15302159.png)
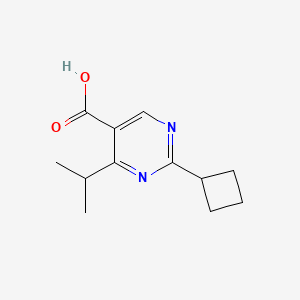
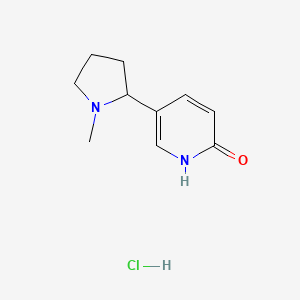
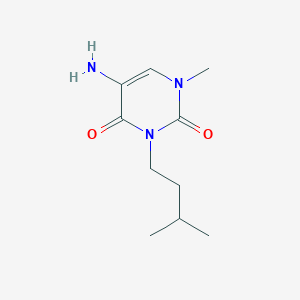
![Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate](/img/structure/B15302184.png)
